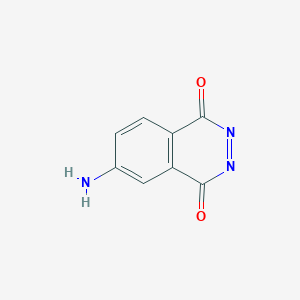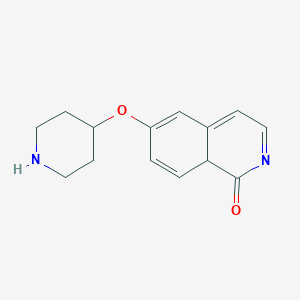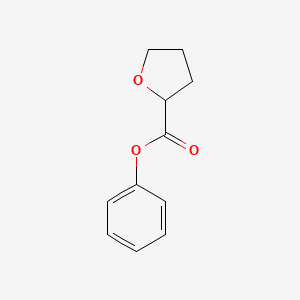
6-Aminophthalazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Aminophthalazine-1,4-dione can be synthesized through various methods. One common approach involves the reaction of isobenzofuran-1,3-dione with monohydrate hydrazine, leading to nitrogen cyclization under specific reaction conditions . Another method includes the oxidation of luminol by hydroxyl radicals, which produces this compound as an intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Aminophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized by hydroxyl radicals, leading to the formation of chemiluminescent intermediates.
Reduction: Reduction reactions can modify its chemical structure, potentially altering its properties.
Substitution: Substitution reactions can introduce different functional groups, enhancing its versatility in chemical synthesis.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydroxyl radicals for oxidation and hydrazine for nitrogen cyclization . Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed
Scientific Research Applications
6-Aminophthalazine-1,4-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-aminophthalazine-1,4-dione involves its role as an intermediate in chemiluminescent reactions. It undergoes oxidation by hydroxyl radicals, leading to the formation of a peroxy radical, which subsequently reacts to produce light . Additionally, its derivatives act as non-competitive antagonists of AMPA receptors, inhibiting excitatory neurotransmission and exhibiting anticonvulsant activity .
Comparison with Similar Compounds
Similar Compounds
Phthalazine-1,4-dione Derivatives: These compounds share a similar core structure and exhibit various biological activities, including anticonvulsant and antibacterial properties.
Uniqueness
This compound is unique due to its dual role in chemiluminescence and as a potential therapeutic agent. Its ability to act as a precursor in chemiluminescent reactions and its promising biological activities set it apart from other similar compounds .
Properties
CAS No. |
87781-78-0 |
|---|---|
Molecular Formula |
C8H5N3O2 |
Molecular Weight |
175.14 g/mol |
IUPAC Name |
6-aminophthalazine-1,4-dione |
InChI |
InChI=1S/C8H5N3O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,9H2 |
InChI Key |
KEMXZUFXVNATEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)N=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide](/img/structure/B12354650.png)
![5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-5-acetyl-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12354651.png)



![2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12354669.png)

![N-[(2S,3S,4R,5S)-5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B12354682.png)



